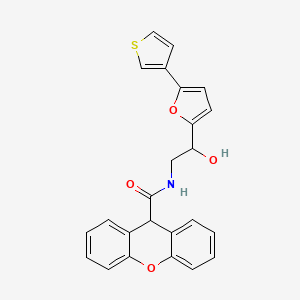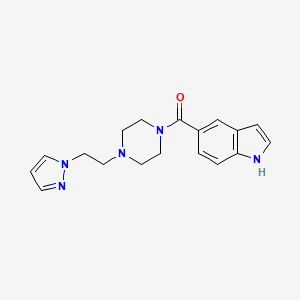![molecular formula C15H20N4O4S B2486391 2-((2-Isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoic acid CAS No. 872608-21-4](/img/structure/B2486391.png)
2-((2-Isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrimidine derivatives involves condensation reactions, starting from thiourea, substituted aldehydes, and specific carboxylic acids or esters. Mokale et al. (2010) synthesized a series of propanoic acid derivatives through condensation, demonstrating significant anti-inflammatory activities in their study, which might share procedural similarities with the synthesis of our target compound (Mokale et al., 2010).
Molecular Structure Analysis
Structural analysis of pyrimidine derivatives is typically conducted using various spectroscopic techniques, including NMR, IR, and X-ray crystallography. Yao et al. (2013) and Liu et al. (2014) have provided detailed insights into the crystal structures of uracil derivatives, which could offer a foundation for understanding the molecular structure of our compound by analogy (Yao et al., 2013); (Liu et al., 2014).
Chemical Reactions and Properties
The reactivity of pyrimidine derivatives can vary significantly depending on their substitution pattern. Chemical reactions often explored include condensation with aldehydes, cycloadditions, and nucleophilic substitutions. Elmuradov et al. (2011) explored condensation reactions of thieno[2,3-d]pyrimidin-4-ones, suggesting potential pathways for functionalizing the core structure of our compound (Elmuradov et al., 2011).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the behavior of chemical compounds in various environments. Ji (2006) and Quiroga et al. (2010) have conducted studies on related compounds, providing valuable data on crystal structures and solubility, which could be extrapolated to assess the physical properties of our target compound (Ji, 2006); (Quiroga et al., 2010).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards different reagents, and stability under various conditions, are foundational for the application and handling of the compound. Research on similar pyrimidine derivatives, such as those by Hossan et al. (2012), offers insights into their antimicrobial activities, suggesting potential chemical interactions and stability considerations for our compound (Hossan et al., 2012).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
A series of derivatives similar to the compound have been synthesized and explored for their anti-inflammatory activities. For instance, compounds within this chemical family have shown significant anti-inflammatory activity, as evidenced by studies on rat paw edema models (Mokale et al., 2010).
Another area of research includes the synthesis of derivatives for antimicrobial purposes. Various synthesized compounds demonstrated good antibacterial and antifungal activities, comparable to known reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Chemical Synthesis Techniques
Innovative synthesis methods have been developed for creating diverse derivatives of pyrimidine, showing potential in generating compounds with biological activities. These methods include various ring closure reactions and the use of different nucleophilic reagents to introduce new functional groups (Golub et al., 2011).
Research has also focused on the synthesis of polysubstituted pyrroles, demonstrating the versatility of pyrimidine derivatives in contributing to complex heterocyclic compounds. Such compounds have been synthesized through reactions involving enaminoketones, arylglyoxals, and N,N-dimethylbarbituric acid, leading to novel structures with potential applications in various fields (Kolos & Chechina, 2019).
Propiedades
IUPAC Name |
2-[1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S/c1-7(2)6-9-16-11-10(12(17-9)24-8(3)14(21)22)13(20)19(5)15(23)18(11)4/h7-8H,6H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLYYELGPCJDFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=C(C(=N1)SC(C)C(=O)O)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2486308.png)
![N-(4-butylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2486309.png)
![N-(2-methoxyphenyl)-5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2486311.png)

![(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2486315.png)


![6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2486320.png)

![N-{1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2486322.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride](/img/structure/B2486324.png)
![(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2486327.png)

